O-Methyl-N-boc-L-tyrosinol: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications in Drug Development
O-Methyl-N-boc-L-tyrosinol: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern peptidomimetic drug design, chiral amino alcohols serve as foundational building blocks for synthesizing complex transition-state isosteres. O-Methyl-N-boc-L-tyrosinol —systematically identified as tert-butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate—is a highly versatile, orthogonally protected derivative of L-tyrosine. By masking the amine with a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl with a methyl ether, this compound provides a stereochemically stable scaffold critical for the development of protease inhibitors, chiral oxazolidinones, and advanced therapeutic agents.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of O-Methyl-N-boc-L-tyrosinol is essential for predicting its behavior in organic solvents and its reactivity during downstream functionalization. The quantitative data is summarized below[1][2].
| Parameter | Specification |
| Chemical Name | tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate |
| Common Nomenclature | O-Methyl-N-boc-L-tyrosinol; Boc-Tyr(Me)-ol |
| CAS Registry Number | 126395-29-7 |
| Molecular Formula | C15H23NO4 |
| Molecular Weight | 281.35 g/mol |
| Structural Features | N-Boc protected primary amine; O-methylated phenol; primary alcohol |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Tetrahydrofuran (THF); Insoluble in water |
Mechanistic Pathways & Synthesis
The synthesis of O-Methyl-N-boc-L-tyrosinol requires the reduction of the carboxylic acid moiety of Boc-O-methyl-L-tyrosine to a primary alcohol.
Causality in Reagent Selection: Direct reduction using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can lead to partial cleavage of the acid-labile Boc protecting group or unwanted side reactions. To ensure absolute preservation of the Boc group and strictly maintain the stereochemical integrity at the alpha-carbon, a mixed anhydride reduction method is preferred.
By reacting the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM), a highly reactive mixed anhydride intermediate is formed. This intermediate is subsequently reduced by Sodium Borohydride (NaBH₄) in an aqueous/THF mixture. This biphasic reduction is exceptionally mild and completely suppresses racemization.
Workflow for the stereocontrolled synthesis of O-Methyl-N-boc-L-tyrosinol.
Applications in Peptidomimetic Drug Design
O-Methyl-N-boc-L-tyrosinol is rarely the final therapeutic agent; rather, it is a crucial intermediate. Its primary application lies in the synthesis of hydroxyethylamine isosteres —non-cleavable transition-state analogs used in HIV, renin, and secretase inhibitors.
To achieve this, the primary alcohol of the tyrosinol must first be oxidized to an aldehyde (N-Boc-O-methyl-L-tyrosinal). Because alpha-amino aldehydes are notoriously prone to epimerization (racemization), a kinetically controlled Swern Oxidation at -78°C is employed. The resulting chiral aldehyde acts as an electrophile for diastereoselective nucleophilic additions (e.g., Grignard reagents or enolates), assembling the core scaffold of the protease inhibitor.
Downstream application of the tyrosinol derivative in protease inhibitor design.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol 1: Synthesis of O-Methyl-N-boc-L-tyrosinol via Mixed Anhydride
Objective: Convert Boc-O-methyl-L-tyrosine to O-Methyl-N-boc-L-tyrosinol without racemization.
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Preparation: Dissolve 10.0 mmol of Boc-O-methyl-L-tyrosine in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -15°C using an ice/salt bath.
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Activation: Add 11.0 mmol of N-methylmorpholine (NMM) followed dropwise by 10.5 mmol of isobutyl chloroformate. Stir for exactly 15 minutes at -15°C.
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Self-Validation Check: Quench a 10 µL aliquot in 100 µL of methanol. Analyze via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The disappearance of the starting material acid (Rf ~0.1) and the appearance of the methyl ester derivative (Rf ~0.6) confirms successful mixed anhydride formation.
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Reduction: In a separate flask, dissolve 30.0 mmol of NaBH₄ in 10 mL of cold distilled water. Rapidly add this aqueous solution to the mixed anhydride mixture at -15°C.
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Causality: The rapid addition of aqueous NaBH₄ prevents the mixed anhydride from decomposing or forming unreactive esters, driving the reduction to the alcohol instantaneously.
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Workup: Allow the reaction to warm to room temperature over 1 hour. Quench excess borohydride with 1M HCl until pH reaches ~3 (careful: gas evolution). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the pure O-Methyl-N-boc-L-tyrosinol as a white solid.
Protocol 2: Swern Oxidation to N-Boc-O-methyl-L-tyrosinal
Objective: Oxidize the primary alcohol to an aldehyde while strictly preserving the alpha-chiral center.
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Preparation of Swern Reagent: In a flame-dried flask under argon, add 15.0 mmol of oxalyl chloride to 20 mL of anhydrous DCM. Cool to -78°C using a dry ice/acetone bath.
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DMSO Addition: Dropwise add 30.0 mmol of anhydrous DMSO in 5 mL of DCM. Stir for 15 minutes at -78°C to form the active alkoxysulfonium intermediate.
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Substrate Addition: Dissolve 10.0 mmol of O-Methyl-N-boc-L-tyrosinol (from Protocol 1) in 10 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78°C.
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Amine Quench: Add 50.0 mmol of Triethylamine (Et₃N) dropwise. Stir for 10 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.
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Causality: Et₃N acts as the base to deprotonate the intermediate, yielding the aldehyde and dimethyl sulfide. Maintaining strictly cold temperatures until the base is fully added prevents epimerization of the sensitive alpha-proton.
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Validation & Workup: Monitor via TLC (Hexanes/EtOAc 2:1, PMA stain). The alcohol (Rf ~0.3) should be completely converted to the aldehyde (Rf ~0.6). Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate. Note: Use the resulting aldehyde immediately in the next synthetic step to avoid degradation.
References
- Molbase - Ethyl-N-<2-(3-methoxyphenyl)ethyl>-carbamate / CAS 126395-29-7 Chemical Properties. Retrieved March 13, 2026.
- Sigma-Aldrich - tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate (CAS 126395-29-7). Retrieved March 13, 2026.
- BuyersGuideChem - tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)
